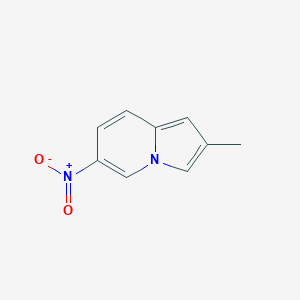

2-Methyl-6-nitroindolizine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-nitroindolizine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-4-8-2-3-9(11(12)13)6-10(8)5-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZOIJIDRZDDKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326550 | |

| Record name | Indolizine, 2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60891-75-0 | |

| Record name | Indolizine, 2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Studies on 2 Methyl 6 Nitroindolizine and Indolizine Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic landscape of a molecule. These methods determine the distribution of electrons within the molecular framework, which in turn governs its stability, aromaticity, and reactivity. The indolizine (B1195054) system is characterized as a π-excessive heterocycle, a feature stemming from the fusion of a π-excessive pyrrole (B145914) ring with a π-deficient pyridine (B92270) ring. The introduction of a nitro group significantly modulates this electronic structure.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the escaping tendency of electrons. |

This table presents the general formulas used to derive key reactivity descriptors from HOMO and LUMO energy values, which are determined through quantum chemical calculations.

Indolizine is an aromatic compound with a delocalized 10π-electron system. The aromaticity, however, is not uniformly distributed across the two rings. Theoretical studies on the parent indolizine indicate that the five-membered pyrrole-like ring possesses a higher degree of aromaticity than the six-membered pyridine-like ring. This is consistent with the general principle that in fused heterocyclic systems, aromaticity tends to be localized in the smaller rings.

Aromaticity can be quantified using computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond length analysis, and Nucleus-Independent Chemical Shift (NICS), which evaluates the magnetic shielding at the center of a ring. A HOMA value approaching 1 indicates high aromaticity, while negative NICS values are characteristic of aromatic rings.

The distribution of atomic charges within a molecule is a key determinant of its reactive sites. In the indolizine nucleus, molecular orbital calculations indicate that the highest electron density is found at the C-3 position, followed by the C-1 position in the five-membered ring. Consequently, indolizine typically undergoes electrophilic substitution preferentially at C-3. nih.gov

In 6-nitroindolizine, the powerful electron-withdrawing nature of the nitro group significantly alters this charge distribution. It reduces the electron density of the entire pyridine ring and, to a lesser extent, the pyrrole ring, making the molecule more susceptible to nucleophilic attack. Computational studies on the cycloaddition reactions of 6-nitroindolizine show that the polarization of the molecule is enhanced. This heightened polarization directs the regioselectivity of reactions, for example, by making the C-5 position in the pyridine ring more electrophilic and thus a target for the initial step of nucleophilic addition. irjweb.com

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for mapping the detailed mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify transition states, intermediates, and the energetic barriers that govern reaction rates. For reactions involving indolizine systems, such as cycloadditions, computational studies have been crucial in distinguishing between different possible mechanistic pathways.

Theoretical calculations have been instrumental in resolving the long-standing debate over the mechanism of [8π+2π] cycloadditions of indolizines. Depending on the electronic nature of the reactants, the reaction can proceed through a concerted one-step mechanism, or a stepwise pathway involving zwitterionic intermediates. irjweb.comresearchgate.net

Computational studies on the reaction of 6-nitroindolizine with electron-deficient alkenes (like nitroethylene) and electron-rich alkynes (like aminoacetylenes) have successfully located the transition states and intermediates for these stepwise pathways. researchgate.net In the reaction with aminoacetylenes, calculations predicted the formation of a zwitterionic intermediate resulting from the initial nucleophilic attack of the alkyne on the C-5 position of the electron-poor 6-nitroindolizine ring. researchgate.net From this intermediate, transition states for subsequent ring-closure steps were characterized, allowing for a detailed understanding of the reaction's progression. These calculations show that the transition state involves the formation of new carbon-carbon and carbon-oxygen bonds as the reaction proceeds toward different cycloadducts. researchgate.net

By calculating the relative energies of reactants, transition states, intermediates, and products, computational chemistry provides quantitative insights into the thermodynamics and kinetics of a reaction. A key study on the reaction between a 6-nitroindolizine model and aminoacetylenes used ab initio and AM1 methods to evaluate the energetics of competing reaction pathways. researchgate.net

The calculations revealed that while the formation of the [8+2] cycloadduct (a cyclazine) is the thermodynamically more stable outcome, the reaction is kinetically controlled. researchgate.net A competing [4+2] cycloaddition pathway, involving the nitro group, was found to have a lower activation barrier for its rate-determining ring-closure step. This computational finding successfully explained the experimental observation of the [4+2] adduct as the major product. researchgate.netresearchgate.net

The activation barrier for the formation of the 1,2-oxazine ([4+2]) product was calculated to be lower than the barrier leading to the cyclazine ([8+2]) product, indicating that the former is the kinetically favored pathway. researchgate.net This demonstrates the predictive power of computational chemistry in understanding and rationalizing chemical reactivity and product distribution.

Table 2: Calculated Relative Energies (kcal/mol) for the Reaction of 6-Nitroindolizine with Aminoacetylene

| Species | AM1 Method | ab initio Method |

|---|---|---|

| Zwitterionic Intermediate | -23.30 | -18.08 |

| Transition State for [4+2] Cycloadduct | 23.48 | 21.60 |

| [4+2] Cycloadduct (1,2-Oxazine) | 16.59 | 15.65 |

| Transition State for [8+2] Cycloadduct | 36.08 | 25.63 |

Data sourced from computational studies by Borodkin et al. (1999). researchgate.net Energies are relative to the starting materials. These calculations illustrate the kinetic preference for the [4+2] pathway due to its lower transition state energy.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like 2-Methyl-6-nitroindolizine, the indolizine core is largely planar due to its aromatic nature. The primary conformational flexibility arises from the rotation of its substituent groups: the methyl group at position 2 and the nitro group at position 6.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information on the dynamic behavior, conformational changes, and intermolecular interactions of a system. Although no specific MD studies on this compound have been published, this technique could be applied to:

Analyze Solvation: Simulate the molecule in various solvents to understand how solvent molecules arrange around it and affect its conformation.

Study Intermolecular Interactions: Model the interaction of this compound with other molecules, such as biological macromolecules, to predict potential binding modes and affinities.

Assess Conformational Stability: Observe the molecule's flexibility and the stability of different conformers over a period of time at different temperatures.

The results of such simulations are crucial for understanding how the molecule behaves in a realistic chemical or biological environment.

Spectroscopic Property Prediction and Correlation with Experimental Methodologies

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures. nih.gov DFT calculations are widely used to predict a range of spectra for organic molecules, including those of indolizine derivatives. core.ac.uk

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). For this compound, theoretical calculations would predict the ¹H and ¹³C NMR spectra. The electron-donating 2-methyl group is expected to cause an upfield shift (shielding) for nearby protons and carbons, particularly in the five-membered ring. Conversely, the strongly electron-withdrawing 6-nitro group would cause a significant downfield shift (deshielding) for protons and carbons in the six-membered ring.

Vibrational Spectroscopy (IR & Raman): Theoretical frequency calculations can predict the infrared (IR) and Raman spectra of this compound. These calculations help in assigning the vibrational modes observed in experimental spectra. Key predicted vibrations would include the characteristic symmetric and asymmetric stretching modes of the C-NO₂ bond, typically found in the 1560–1500 cm⁻¹ and 1370–1300 cm⁻¹ regions, respectively. The exact positions of these bands are sensitive to the electronic environment and can provide insight into the degree of conjugation with the indolizine ring.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and corresponding oscillator strengths, which can be used to simulate the UV-visible absorption spectrum. The indolizine core possesses a π-conjugated system. The presence of an electron-donating group (2-methyl) and a strong electron-withdrawing group (6-nitro) establishes a "push-pull" system. This intramolecular charge transfer character is expected to lower the energy of the lowest unoccupied molecular orbital (LUMO), resulting in a smaller HOMO-LUMO gap and a bathochromic (red) shift of the maximum absorption wavelength (λmax) compared to unsubstituted indolizine.

| Spectroscopic Technique | Predicted Feature for this compound | Theoretical Basis |

|---|---|---|

| ¹H NMR | Downfield shifts for protons on the 6-membered ring (H5, H7, H8); Upfield shifts for protons on the 5-membered ring (H1, H3). | Deshielding by electron-withdrawing NO₂ group; Shielding by electron-donating CH₃ group. |

| ¹³C NMR | Downfield shifts for carbons in the 6-membered ring; Upfield shifts for carbons in the 5-membered ring. | Influence of substituent electronic effects on carbon chemical environments. |

| IR Spectroscopy | Strong characteristic peaks for asymmetric (~1550 cm⁻¹) and symmetric (~1350 cm⁻¹) NO₂ stretching. | Vibrational frequency calculations based on molecular force fields. |

| UV-Vis Spectroscopy | Bathochromic (red) shift of λmax compared to unsubstituted indolizine. | Reduced HOMO-LUMO gap due to intramolecular charge transfer between donor (CH₃) and acceptor (NO₂) groups. |

Structure-Reactivity Relationships from a Theoretical Perspective

The inherent reactivity of the indolizine nucleus and the influence of its substituents can be effectively rationalized using theoretical models. Indolizine is a π-excessive heteroaromatic system, making it electron-rich and generally susceptible to electrophilic attack. mdpi.com Computational methods provide quantitative insights into this reactivity through the analysis of the molecule's electronic structure. scielo.br

Frontier Molecular Orbitals (FMO): The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity.

HOMO: For indolizines, the HOMO is typically localized over the five-membered pyrrole-like ring. This high electron density indicates that this part of the molecule is the most susceptible to attack by electrophiles.

LUMO: The LUMO is generally distributed more over the six-membered pyridine-like ring, suggesting this ring is the more likely site for nucleophilic attack, especially if activated by electron-withdrawing groups.

In this compound, the substituents are expected to modulate this intrinsic reactivity:

The 2-methyl group is electron-donating, which will further increase the energy of the HOMO and enhance the electron density of the five-membered ring, thereby activating it towards electrophilic substitution, primarily at the C1 and C3 positions.

The 6-nitro group is strongly electron-withdrawing. It will lower the energy of the LUMO and significantly reduce the electron density in the six-membered ring. This deactivates the six-membered ring towards electrophilic attack but may render it susceptible to nucleophilic aromatic substitution, a reaction not typically observed in unsubstituted indolizine.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map would be predicted to show a region of high negative potential (red/yellow) around the oxygen atoms of the nitro group and localized on the five-membered ring, highlighting these as sites for electrophilic interaction. Conversely, regions of positive potential (blue) would be expected near the protons of the six-membered ring, indicating its electron-deficient nature.

| Position on Ring | Predicted Reactivity toward Electrophiles | Predicted Reactivity toward Nucleophiles | Theoretical Justification |

|---|---|---|---|

| C1 / C3 | Highly Activated | Deactivated | High HOMO density, enhanced by the electron-donating 2-CH₃ group. |

| C5 / C7 / C8 | Highly Deactivated | Activated | Low HOMO density, further reduced by the electron-withdrawing 6-NO₂ group. Low LUMO energy. |

Advanced Spectroscopic and Structural Characterization of this compound: A Comprehensive Analysis

Initial investigations to gather data for a detailed article on the chemical compound “this compound” have revealed a significant lack of available scientific literature and spectroscopic data for this specific molecule.

Extensive searches for experimental and analytical information pertaining to this compound across various chemical databases and scientific journals did not yield the necessary data to fulfill the requested detailed article structure. The search results consistently redirected to a similarly named but structurally different compound, 2-Methyl-6-nitroaniline .

This suggests that this compound may be a novel or exceptionally rare compound with its spectroscopic and structural properties not yet characterized or published in accessible literature. The indolizine core is a bicyclic aromatic structure, distinct from the single aromatic ring of aniline, making the data for 2-Methyl-6-nitroaniline unsuitable for substitution.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the "Advanced Spectroscopic and Structural Characterization Methodologies" for this compound as outlined in the initial request. The following sections, which were intended to be populated with specific data, remain unaddressed due to this absence of information:

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Solid-State Structure Determination:No crystallographic data, including unit cell dimensions, space group, and atomic coordinates, has been published for 2-Methyl-6-nitroindolizine. This information is essential for definitively determining its three-dimensional solid-state structure.

Without primary or secondary sources containing the requisite spectroscopic and structural data, any attempt to generate the requested article would be speculative and would not meet the standards of scientific accuracy. Further research and synthesis of this compound would be required to generate the experimental data needed to populate the detailed analytical sections as requested.

Should the user have intended to request information on 2-Methyl-6-nitroaniline , a wealth of data is available, and a detailed article on that compound could be readily compiled. We await clarification on the subject compound to proceed.

Applications of 2 Methyl 6 Nitroindolizine and Its Derivatives in Chemical Synthesis and Materials Science

Indolizines as Building Blocks in Complex Organic Synthesis

The indolizine (B1195054) nucleus is a versatile precursor in the construction of more complex molecular architectures, including other heterocyclic systems and the core structures of natural products. rsc.org The presence of activating (methyl) and deactivating (nitro) groups, as seen in 2-Methyl-6-nitroindolizine, allows for regioselective functionalization, enhancing its utility as a synthetic building block.

The synthesis of indolizines themselves can be achieved through various methods, with the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with electron-deficient alkenes or alkynes being a prominent strategy. rsc.orgijettjournal.org For nitro-substituted indolizines, this approach is particularly effective. researchgate.net For instance, the reaction of pyridinium salts with β-nitrostyrenes, mediated by a base like DBU in acetic acid, provides an efficient route to poly-substituted 1-nitroindolizines. researchgate.net The methyl group at the 2-position and the nitro group at the 6-position of the target compound would originate from appropriately substituted precursors in such synthetic schemes.

Once formed, the this compound scaffold can be further elaborated. The nitro group, being a strong electron-withdrawing group, can direct nucleophilic aromatic substitution or be reduced to an amino group, which then serves as a handle for a wide array of subsequent transformations, leading to the synthesis of diverse heterocyclic structures.

While direct incorporation of the specific this compound unit into a known natural product is not widely documented, the general indolizine framework is a key component of numerous indolizidine alkaloids. Synthetic strategies toward these natural products often involve the construction of the core indolizine or a reduced indolizidine ring system.

A general synthetic approach might involve the initial synthesis of a functionalized indolizine, such as a derivative of this compound, followed by modifications. For example, the nitro group could be transformed into other functional groups required for building the target natural product. The methyl group at the 2-position can also influence the reactivity and stereoselectivity of subsequent reactions aimed at building complex, polycyclic natural product skeletons.

Table 1: Key Synthetic Reactions for Indolizine Synthesis

| Reaction Type | Reactants | Key Features |

| 1,3-Dipolar Cycloaddition | Pyridinium ylides and electron-deficient alkenes/alkynes | A widely used and versatile method for forming the indolizine core. rsc.orgijettjournal.org |

| Tschitschibabin (Chichibabin) Reaction | Ring closure of specific pyridinium salts | A classic method for indolizine synthesis. |

| Domino Reactions | e.g., N-alkylation followed by intramolecular aldol (B89426) condensation | Allows for the construction of poly-functionalized indolizines in a single pot. acs.org |

Integration into Polycyclic Aromatic Frameworks

The fusion of the indolizine core with other aromatic rings leads to π-expanded systems with tunable electronic and optical properties. chemrxiv.orgacs.org The development of "indoloindolizines," where indole (B1671886) and indolizine moieties are merged into a single polycyclic framework, exemplifies this approach. chemrxiv.orgchemrxiv.org These materials are designed to overcome the instability often associated with conventional polycyclic aromatic hydrocarbons like acenes. chemrxiv.org

The strategic placement of substituents on the indolizine ring is crucial for modulating the properties of these larger systems. For a molecule like this compound, the electron-donating methyl group and the strongly electron-withdrawing nitro group would significantly influence the electronic distribution within any larger polycyclic aromatic framework it is integrated into. Theoretical calculations on the cycloaddition of dienophiles to indolizine and 6-nitroindolizine have shown that the presence of a nitro group can alter the reaction mechanism and energetics. mdpi.com This highlights the profound effect of such substituents on the reactivity and properties of the indolizine system when constructing larger polycyclic structures.

Design Principles for Optoelectronic Materials

Indolizine derivatives have garnered interest for their potential applications in organic electronics, including as dyes for solar cells and as emitters in organic light-emitting diodes (OLEDs), owing to their favorable photophysical properties. rsc.orgphotonics.com

The electronic properties of indolizine-based materials can be precisely controlled through chemical modification. chemrxiv.org The HOMO-LUMO gap, which is a critical parameter for optoelectronic applications, can be fine-tuned by strategic substitution. For this compound, the combination of an electron-donating group (methyl) and an electron-withdrawing group (nitro) creates a "push-pull" system. This type of substitution pattern is a well-established strategy for narrowing the HOMO-LUMO gap, which typically leads to a red-shift in the absorption and emission spectra.

In the context of larger π-expanded indoloindolizine systems, benzannulation at specific positions has been shown to be an effective method for modulating the electronic structure and, consequently, the HOMO-LUMO gap. chemrxiv.orgacs.orgchemrxiv.org This allows for the rational design of materials with targeted optoelectronic characteristics. The inherent electronic bias provided by the methyl and nitro groups in this compound would serve as an additional tuning element in such larger, designed systems.

The light-emitting properties of indolizine derivatives can be tailored for specific applications. Recently, a new method for synthesizing indolizines using pyridinium salts and enaminones has yielded substances that emit light in the green part of the spectrum with high quantum efficiency. photonics.com These synthesized indolizines were also effective at absorbing light in the blue-violet range. photonics.com

For a derivative like this compound, the strong intramolecular charge transfer character arising from the push-pull substitution pattern is expected to influence its fluorescence properties significantly. By modifying the nature and position of the donor and acceptor groups on the indolizine core, it is possible to tune the emission color across the visible spectrum. For example, increasing the strength of the electron-donating or electron-withdrawing groups would likely shift the emission to longer wavelengths (from blue to green, yellow, or even red). This principle allows for the rational design of indolizine-based fluorescent materials for applications such as fluorescent tags in biological imaging or as emitters in OLEDs. photonics.com

No Research Findings on the Role of this compound in Supramolecular Chemistry

Despite a thorough search of available scientific literature and databases, no specific research findings detailing the role of the chemical compound this compound in the field of supramolecular chemistry have been identified.

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. This area of research includes host-guest chemistry, molecular self-assembly, and the development of functional materials. While the broader class of compounds known as indolizine derivatives has been investigated for various applications, including in materials science and medicinal chemistry, specific data on the supramolecular behavior of this compound is not present in the surveyed literature.

Consequently, information regarding its participation in molecular recognition, formation of host-guest complexes, or its use as a building block in self-assembling systems is not available. Further research would be required to determine if this compound or its derivatives have potential applications in this domain.

No Publicly Available Research Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific research articles, studies, or detailed data pertaining to the chemical compound This compound were found.

Consequently, it is not possible to generate an article on the "Future Directions and Research Gaps" for this specific compound as requested. The strict constraints of the request—to focus solely on this compound and adhere to a detailed outline concerning its future research—cannot be met due to the absence of a foundational body of existing research.

The topics outlined for discussion, including the development of novel synthetic routes, exploration of reactivity pathways, computational modeling, and applications in emerging technologies, presuppose that initial research has been conducted on the compound. The search results did not yield any information on the synthesis, characterization, or investigation of the properties of this compound.

Therefore, the creation of a scientifically accurate and informative article that adheres to the provided structure and content requirements is not feasible at this time.

Q & A

Q. What systematic review strategies identify understudied applications of nitroindolizines in medicinal chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.